Diphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF-2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which specifically targets this compound. Besides this toxin, this compound is also targeted by exotoxin A from Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The synthesis involves three main steps:
- Transfer of a 3-amino-3-carboxylpropyl group from SAM.
- Transfer of three methyl groups from SAM to form diphtine.
- Amidation to synthesize this compound .
Industrial Production Methods: In eukaryotes, the biosynthetic pathway involves a total of seven genes (Dph1-7). The amidation step in yeast requires the DPH6 gene, identified through mining the DPH1-DPH5 interaction network .
Chemical Reactions Analysis
Types of Reactions: Diphthamide undergoes several types of chemical reactions, including:
Amidation: The final step in its biosynthesis.
ADP-ribosylation: Catalyzed by diphtheria toxin, leading to the inactivation of eEF-2.
Common Reagents and Conditions:
S-adenosyl methionine (SAM): Used in the transfer of amino and methyl groups.
Major Products:
Diphtine: An intermediate in the biosynthesis of this compound.
ADP-ribosylated eEF-2: Formed during the action of diphtheria toxin.
Scientific Research Applications
Diphthamide plays a crucial role in ensuring translation fidelity in cells. Its presence or absence affects various cellular pathways, including NF-κB and death receptor pathways . Research applications include:
Chemistry: Studying the biosynthesis and modification of amino acids.
Biology: Understanding the role of post-translational modifications in protein function.
Medicine: Investigating the mechanisms of bacterial toxins and developing targeted therapies.
Mechanism of Action
Diphthamide exerts its effects by being the target of diphtheria toxin, which ADP-ribosylates the compound, leading to the inactivation of eEF-2. This inactivation blocks protein synthesis by inhibiting the translocation step during translation . The molecular targets involved include elongation factor 2 and the pathways associated with protein synthesis .
Comparison with Similar Compounds
Diphthamide is unique due to its specific modification and role in eEF-2. Similar compounds include other modified amino acids such as:
Diphtine: An intermediate in this compound biosynthesis.
Histidine derivatives: Compounds containing modifications similar to those in this compound.
Properties
CAS No. |
75645-22-6 |
---|---|
Molecular Formula |
C13H24N5O3+ |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate |
InChI |
InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1 |
InChI Key |
FOOBQHKMWYGHCE-RGURZIINSA-O |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |
Isomeric SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N |
Canonical SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N |
Synonyms |
2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.